![molecular formula C21H17ClN4OS B12025343 4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12025343.png)
4-{4-(4-chlorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un anillo de piridina y varios sustituyentes, incluyendo un grupo clorofenilo y un grupo metoxibencilsulfanyl.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina normalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar a través de una reacción de ciclización que involucra derivados de hidracina y aldehídos o cetonas apropiados.
Introducción del grupo clorofenilo: El grupo clorofenilo se puede introducir a través de una reacción de sustitución nucleofílica utilizando derivados de clorobenceno.
Unión del grupo metoxibencilsulfanyl: Este paso implica la reacción de un haluro de metoxibencilo con un derivado de tiol para formar el enlace sulfanyl.
Acoplamiento con piridina: El paso final implica el acoplamiento del derivado de triazol sintetizado con un anillo de piridina a través de una reacción de acoplamiento adecuada, como una reacción de Suzuki o Heck.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores avanzados, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para reducir grupos funcionales específicos.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en los anillos clorofenilo o piridina, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol.
Sustitución: Solventes halogenados, bases como el hidróxido de sodio o el carbonato de potasio.
Principales Productos Formados
Oxidación: Sulfoxidos, sulfonas.
Reducción: Derivados de triazol reducidos.
Sustitución: Diversos derivados de triazol-piridina sustituidos.
Aplicaciones Científicas De Investigación
4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se investiga su potencial como agente antimicrobiano y antifúngico debido a su parte triazol.
Medicina: Se explora su potencial efecto terapéutico, incluyendo propiedades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de varios compuestos funcionales.
Mecanismo De Acción
El mecanismo de acción de 4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede dirigirse a enzimas o receptores involucrados en procesos celulares, como las enzimas del citocromo P450 o los receptores acoplados a proteínas G.
Vías Implicadas: Puede modular vías de señalización relacionadas con el crecimiento celular, la apoptosis o la inflamación, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}benceno
- 4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}tiofeno
Singularidad
En comparación con compuestos similares, 4-{4-(4-clorofenil)-5-[(3-metoxibencil)sulfanil]-4H-1,2,4-triazol-3-il}piridina exhibe propiedades únicas debido a la presencia del anillo de piridina, que puede mejorar su afinidad de unión a ciertos objetivos moleculares y mejorar su solubilidad y estabilidad.
Propiedades
Fórmula molecular |
C21H17ClN4OS |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H17ClN4OS/c1-27-19-4-2-3-15(13-19)14-28-21-25-24-20(16-9-11-23-12-10-16)26(21)18-7-5-17(22)6-8-18/h2-13H,14H2,1H3 |
Clave InChI |
FGCFWCMOSJKQQO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


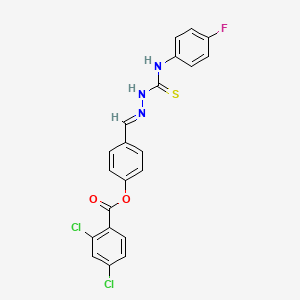
![4-{[(E)-1-naphthylmethylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025266.png)

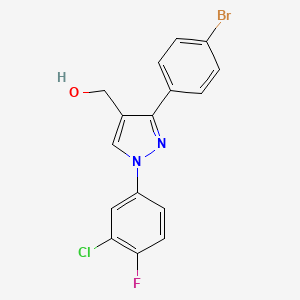
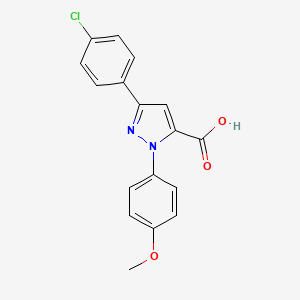


![N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12025309.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12025315.png)
![N'-[(3Z)-1-Benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12025328.png)
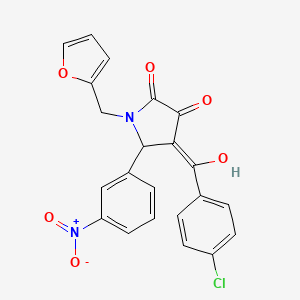

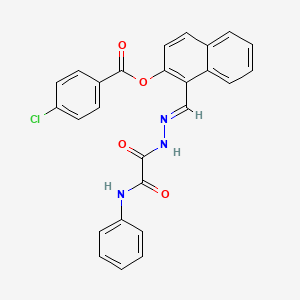
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)
